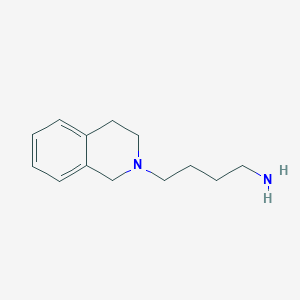

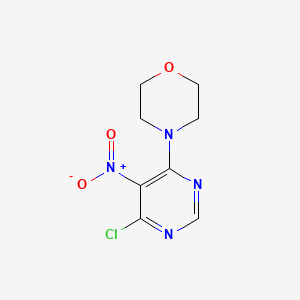

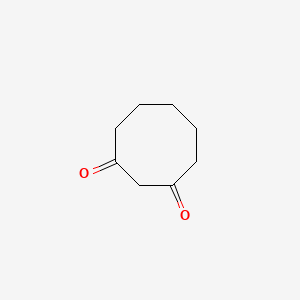

![molecular formula C8H7NO3 B1353724 2-[(E)-2-Nitroethenyl]phenol CAS No. 3156-43-2](/img/structure/B1353724.png)

2-[(E)-2-Nitroethenyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(E)-2-Nitroethenyl]phenol, also known as trans-2-Hydroxy-β-nitrostyrene, is a chemical compound with the molecular formula C8H7NO3 . It features a vinyl group and a nitro group on adjacent carbon atoms.

Molecular Structure Analysis

The molecular structure of 2-[(E)-2-Nitroethenyl]phenol consists of a phenol moiety with a nitroethenyl group attached. The molecular weight is 165.15, and the molecular formula is C8H7NO3 .Chemical Reactions Analysis

Phenols, which 2-[(E)-2-Nitroethenyl]phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Aplicaciones Científicas De Investigación

Solvatochromic Phenolates and Spectroscopic Probes

Nitro-substituted phenolates exhibit solvatochromism, changing color in response to different solvents. These compounds, including structures similar to 2-[(E)-2-Nitroethenyl]phenol, are used to investigate solvent mixtures and interactions, demonstrating unique UV-visible spectroscopic behavior and serving as solvatochromic switches. Their interaction with the medium involves solute-solvent interactions and hydrogen bonding, crucial for analyzing binary solvent mixtures (Nandi et al., 2012).

Antitumor Activity of Organotin(IV) Carboxylates

Organotin(IV) carboxylates of nitrophenyl propenoic acid, structurally related to 2-[(E)-2-Nitroethenyl]phenol, demonstrate antitumor activities. These compounds, after being synthesized and characterized, show promise in the field of medicinal chemistry and cancer treatment (Liu et al., 2011).

Density Functional Theory (DFT) Studies

DFT studies are conducted on similar nitrophenyldiazenyl phenols, analyzing the molecular structure, geometry, and thermodynamic properties. These studies are vital for understanding the compound's electronic structure, Non-linear optical properties, and potential applications in materials science (Yazıcı et al., 2011).

Ultrasonic Destruction of Phenolic Compounds

Research on ultrasonic techniques focuses on the destruction of phenolic compounds, including nitrophenol derivatives. This method presents a potential approach for large-scale water remediation, aiming to reduce concentrations of harmful phenolic compounds in water environments (Kidak & Ince, 2006).

Photonitration Studies

Studies on photonitration involve the UV irradiation of phenol and nitrite, leading to the formation of nitrophenols. Understanding the effects of oxygen, solvents like 2-propanol, and other conditions on photonitration is crucial for environmental chemistry and the treatment of pollutants (Vione et al., 2001).

Safety And Hazards

Direcciones Futuras

Phenolic compounds, including 2-[(E)-2-Nitroethenyl]phenol, have a versatile scaffold that allows for a broad range of chemical additions. They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propiedades

IUPAC Name |

2-[(E)-2-nitroethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDYAIGGZBRBFX-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-Nitroethenyl]phenol | |

CAS RN |

3156-43-2 |

Source

|

| Record name | NSC170698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Hydroxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

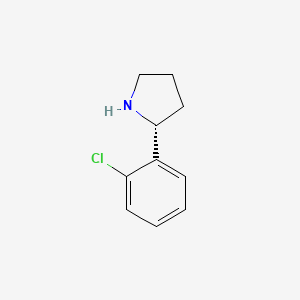

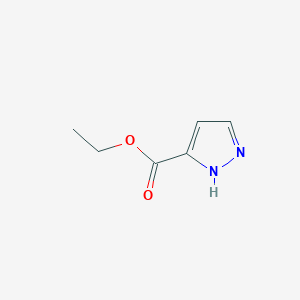

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

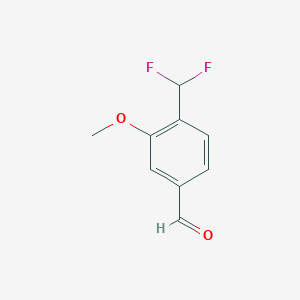

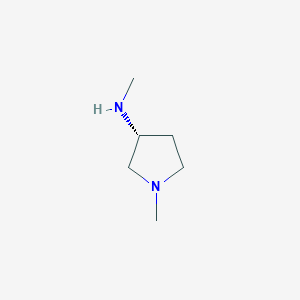

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)

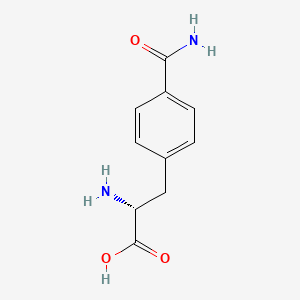

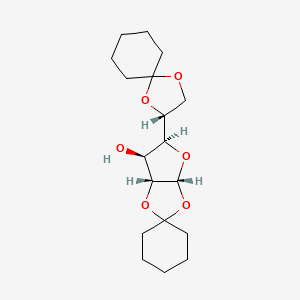

![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)